Methyl 4-((4-fluorobenzyl)amino)butanoate
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Overview
Description
Methyl 4-{[(4-fluorophenyl)methyl]amino}butanoate is an organic compound with a molecular formula of C12H16FNO2. This compound is characterized by the presence of a fluorophenyl group attached to a butanoate ester, making it a significant molecule in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(4-fluorophenyl)methyl]amino}butanoate typically involves the reaction of 4-fluorobenzylamine with methyl 4-bromobutanoate. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of methyl 4-{[(4-fluorophenyl)methyl]amino}butanoate may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(4-fluorophenyl)methyl]amino}butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Methyl 4-{[(4-fluorophenyl)methyl]amino}butanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 4-{[(4-fluorophenyl)methyl]amino}butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-fluorophenylacetate: Similar in structure but lacks the amino group.
4-(Aminosulfonyl)-N-[(4-fluorophenyl)methyl]-benzamide: Contains a sulfonyl group instead of the ester group.
AMB-FUBICA: A synthetic cannabinoid with a similar fluorophenyl group but different overall structure.
Uniqueness
Methyl 4-{[(4-fluorophenyl)methyl]amino}butanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the ester and amino groups allows for versatile chemical modifications and interactions with various biological targets.
Properties
Molecular Formula |
C12H16FNO2 |
---|---|
Molecular Weight |
225.26 g/mol |
IUPAC Name |
methyl 4-[(4-fluorophenyl)methylamino]butanoate |
InChI |
InChI=1S/C12H16FNO2/c1-16-12(15)3-2-8-14-9-10-4-6-11(13)7-5-10/h4-7,14H,2-3,8-9H2,1H3 |
InChI Key |
VDYDUWQNDFABCA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCNCC1=CC=C(C=C1)F |
Origin of Product |
United States |
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